molecular formula C17H12O4 B283977 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one

8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B283977
M. Wt: 280.27 g/mol
InChI Key: WQXIMVYXEFLLAN-UHFFFAOYSA-N
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Description

8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one, also known as chrysin, is a naturally occurring flavone found in various plants such as passionflower, honey, and propolis. Chrysin has attracted scientific attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

Chrysin exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Chrysin also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense. Furthermore, 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one has been found to modulate various signaling pathways involved in cancer cell growth and apoptosis.
Biochemical and Physiological Effects:
Chrysin has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cancer cell growth. Chrysin also has neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, this compound has been found to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Chrysin also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, this compound has low bioavailability, which may limit its effectiveness in some studies. Additionally, this compound has poor solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one. One area of interest is the development of this compound analogs with improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's effects and to determine the optimal dosages and administration routes for this compound.

Synthesis Methods

Chrysin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one. Plant extraction involves the isolation of this compound from plants that naturally contain the compound.

Scientific Research Applications

Chrysin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Chrysin also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one has been found to have anticancer properties by inducing apoptosis and inhibiting cancer cell growth.

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

8-acetyl-7-hydroxy-4-phenylchromen-2-one

InChI

InChI=1S/C17H12O4/c1-10(18)16-14(19)8-7-12-13(9-15(20)21-17(12)16)11-5-3-2-4-6-11/h2-9,19H,1H3

InChI Key

WQXIMVYXEFLLAN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

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